![molecular formula C47H59N13O7 B10847452 c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847452.png)

c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 est un peptide synthétique qui a suscité un intérêt considérable dans la recherche scientifique en raison de sa structure unique et de ses applications potentielles. Ce composé est un peptide cyclique qui comprend des acides aminés non naturels tels que la norleucine (Nle) et la 2-naphtylalanine (D-Nal(2’)). Il est connu pour sa capacité à interagir avec des récepteurs spécifiques dans l’organisme, ce qui en fait un outil précieux dans les études pharmacologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine.

Déprotection et couplage : Le groupe protecteur de l’acide aminé est éliminé et l’acide aminé suivant est couplé à l’aide d’agents activateurs tels que le HBTU ou le DIC.

Cyclisation : Une fois le peptide linéaire synthétisé, la cyclisation est réalisée en formant une liaison peptidique entre le N-terminus et le C-terminus.

Clivage et purification : Le peptide est clivé de la résine et purifié à l’aide de techniques telles que la HPLC.

Méthodes de production industrielle

La production industrielle de ce composé suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des conditions réactionnelles optimisées sont utilisés pour garantir un rendement élevé et une pureté optimale. L’utilisation de méthodes de purification à haut débit telles que la HPLC préparative est courante dans les milieux industriels.

Analyse Des Réactions Chimiques

Types de réactions

C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 : peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tryptophane peut être oxydé dans des conditions spécifiques.

Réduction : Les ponts disulfures, s’ils sont présents, peuvent être réduits à l’aide d’agents tels que le DTT.

Substitution : Les résidus d’acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d’acides aminés et agents de couplage tels que le HBTU ou le DIC.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du tryptophane peut conduire à la formation de dérivés de la kynurénine.

Applications de la recherche scientifique

C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 : a une large gamme d’applications dans la recherche scientifique :

Pharmacologie : Il est utilisé pour étudier les interactions récepteur-ligand, en particulier avec les récepteurs de la mélanocortine.

Neurosciences : Le composé est utilisé dans la recherche sur la modulation de la douleur et la neuroprotection.

Endocrinologie : Il est utilisé pour étudier la régulation hormonale et les voies métaboliques.

Développement de médicaments : Le peptide sert de composé de tête pour développer de nouveaux agents thérapeutiques.

Applications De Recherche Scientifique

C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2: has a wide range of applications in scientific research:

Pharmacology: It is used to study receptor-ligand interactions, particularly with melanocortin receptors.

Neuroscience: The compound is employed in research on pain modulation and neuroprotection.

Endocrinology: It is used to investigate hormonal regulation and metabolic pathways.

Drug Development: The peptide serves as a lead compound for developing new therapeutic agents.

Mécanisme D'action

Le mécanisme d’action de C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 implique son interaction avec des récepteurs spécifiques, tels que les récepteurs de la mélanocortine. Lors de la liaison, il peut moduler l’activité du récepteur, ce qui entraîne des modifications des voies de signalisation intracellulaires. Cette modulation peut entraîner divers effets physiologiques, notamment l’analgésie, les réponses anti-inflammatoires et la régulation métabolique .

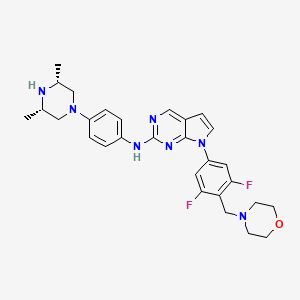

Comparaison Avec Des Composés Similaires

C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 : est unique en raison de sa séquence spécifique d’acides aminés et de sa structure cyclique. Les composés similaires incluent :

SHU9119 : Un antagoniste connu des récepteurs de la mélanocortine avec une structure cyclique similaire.

Ces composés partagent certaines similitudes fonctionnelles, mais diffèrent dans leur composition spécifique en acides aminés et leurs affinités pour les récepteurs, soulignant le caractère unique de C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 .

Propriétés

Formule moléculaire |

C47H59N13O7 |

|---|---|

Poids moléculaire |

918.1 g/mol |

Nom IUPAC |

(2S,5S,8R,11S,14S,17S)-2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |

InChI |

InChI=1S/C47H59N13O7/c1-2-3-12-35-42(63)60-39(23-31-25-51-26-54-31)46(67)58-37(21-27-15-16-28-9-4-5-10-29(28)20-27)44(65)57-36(14-8-19-52-47(49)50)43(64)59-38(22-30-24-53-33-13-7-6-11-32(30)33)45(66)56-34(41(48)62)17-18-40(61)55-35/h4-7,9-11,13,15-16,20,24-26,34-39,53H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,48,62)(H,51,54)(H,55,61)(H,56,66)(H,57,65)(H,58,67)(H,59,64)(H,60,63)(H4,49,50,52)/t34-,35-,36-,37+,38-,39-/m0/s1 |

Clé InChI |

AYKQERUAGGPJLP-WYLITWLFSA-N |

SMILES isomérique |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6 |

SMILES canonique |

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847385.png)

![c[L-Phe-D-pro-L-mTyr-D-trp]](/img/structure/B10847387.png)

![c[L-Tyr-D-pro-L-Phe-D-trp]](/img/structure/B10847394.png)

![rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847396.png)

![c[L-Phe-D-pro-L-Tyr-D-trp]](/img/structure/B10847402.png)

![c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847407.png)

![c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847408.png)

![c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847416.png)

![c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847437.png)

![c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847444.png)

![c[Ser-Tyr-Thr-His-Dphe-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847460.png)